molecular formula C13H12BrNO3 B8685127 5-Bromomethyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

5-Bromomethyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B8685127
M. Wt: 310.14 g/mol
InChI Key: LCFFZOYASFHTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromomethyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H12BrNO3 and its molecular weight is 310.14 g/mol. The purity is usually 95%.
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properties

Product Name

5-Bromomethyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-2-17-13(16)11-10(8-14)18-15-12(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

LCFFZOYASFHTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (5.02 g, 0.02 mol), N-bromosuccinimide (4.06 g, 0.02 mmol) and benzoyl peroxide (263 mg, 1.09 mmol) in carbon tetrachloride (80 ml) was refluxed for 20 h before it was cooled to room temperature and partitioned between dichloromethane and water. The organic layer was washed with saturated aqueous sodium bicarbonate solution, and brine before it was dried over anhydrous sodium sulfate and concentrated in vacuo to give the crude title compound as a yellow oil (6.35 g) that was used in the following step without further purification: 1H NMR (CDCl3, 200 MHz): δ=7.61 (m, 2H), 7.43 (m, 3H), 4.80 (s, 2H), 4.25 (q, J=7.0 Hz, 2H), 1.26 (t, J=7.0 Hz, 3H).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
263 mg
Type
catalyst
Reaction Step One

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